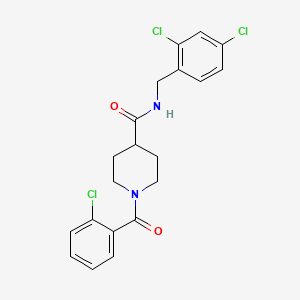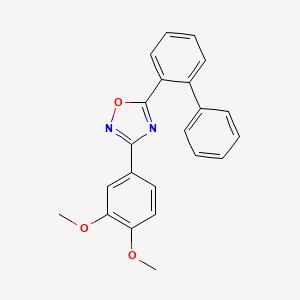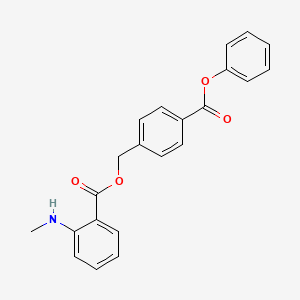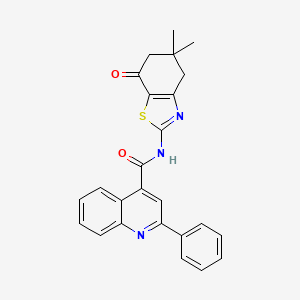
6-bromo-N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-bromo-N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BML-210 and has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry due to its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the inhibition of certain enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX). These enzymes play a role in the regulation of various cellular processes, including inflammation and cell proliferation. Inhibition of these enzymes by the compound has been found to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments include its potential use in the treatment of various diseases, as well as its ability to inhibit the activity of certain enzymes. However, the compound has certain limitations, including its low solubility in water and its potential toxicity.
Future Directions
Future research on 6-bromo-N-(4-ethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide could focus on the development of more efficient synthesis methods, as well as the optimization of its pharmacological properties. Further studies could also investigate the potential use of the compound in combination with other drugs for the treatment of various diseases. Additionally, the compound could be studied for its potential use as a diagnostic tool for certain diseases.
Scientific Research Applications
The compound has been studied for its potential use in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of certain enzymes, which play a role in the development and progression of these diseases.
properties
IUPAC Name |
6-bromo-N-(4-ethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-3-11-4-6-14(7-5-11)21-18(22)15-9-12-8-13(20)10-16(24-2)17(12)25-19(15)23/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXXKWQFETZODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3538917.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538922.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B3538923.png)


![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B3538953.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3538962.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538969.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide](/img/structure/B3538981.png)
![2-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3538994.png)
